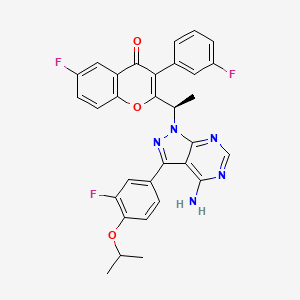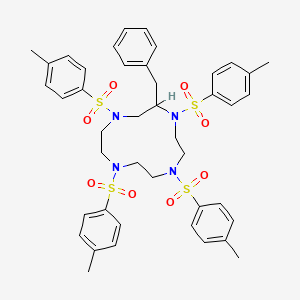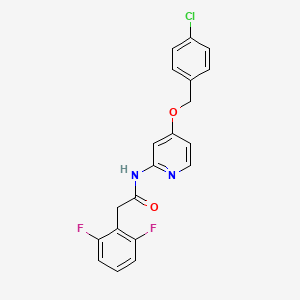
Cpda
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Citrate Phosphate Dextrose Adenine (CPDA) primarily targets blood cells . It is used as an anticoagulant and preservative for the storage of blood . The main targets of this compound are the calcium ions present in the blood .
Mode of Action
The mode of action of this compound involves the chelation of free calcium ions, which prevents them from forming a complex with tissue factor and coagulation factor VIIa . This interaction inhibits the activation of coagulation factor X, thereby preventing the extrinsic initiation of the coagulation cascade . This anticoagulant property of this compound helps in the collection of unanticoagulated whole blood samples for laboratory testing .
Biochemical Pathways
The biochemical pathway affected by this compound is the coagulation cascade . By chelating free calcium ions, this compound prevents the activation of coagulation factor X, which is a crucial step in the coagulation cascade . This results in the prevention of blood clotting.
Pharmacokinetics
The pharmacokinetics of this compound primarily involve its interaction with blood cells during the storage of blood . This compound can prolong the storage life of red blood cells up to 35 days . It maintains platelet viability and improves post-transfusion visibility . It also improves glucose and ATP levels in blood .
Result of Action
The result of this compound’s action is the prevention of blood clotting, which allows for the safe storage and transfusion of blood . It maintains the viability of platelets and prolongs the storage life of red blood cells . Furthermore, it improves post-transfusion visibility and enhances glucose and ATP levels in the blood .
Action Environment
The action of this compound is influenced by the storage conditions of the blood. The storage temperature, typically between 1°C to 6°C, slows down glycolytic activity, preventing the rapid consumption of dextrose, a component of this compound . This allows for the continued generation of ATP during storage . The volume of this compound used is sufficient for the blood collection indicated on the Blood-Pack unit ± 10% .
Biochemical Analysis
Biochemical Properties
CPDA plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The citrate component of this compound acts as a calcium chelator, preventing blood coagulation. The dextrose and adenine provide nutrients to the red blood cells, maintaining their functionality during storage .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by maintaining the viability of red blood cells during storage. It prevents the transformation of red blood cells from discocytes to spherocytes, which is a common occurrence in stored blood without this compound .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The citrate component binds to calcium ions, inhibiting the coagulation cascade. The dextrose and adenine provide necessary nutrients for ATP production, ensuring the survival of red blood cells .
Temporal Effects in Laboratory Settings
Over time, this compound maintains the morphology and deformability of stored red blood cells for up to 6 weeks . Without this compound, red blood cells undergo a dramatic morphological transformation from discocytes to spherocytes within two weeks .
Metabolic Pathways
This compound is involved in several metabolic pathways. The dextrose and adenine in this compound contribute to the glycolytic pathway, providing the necessary substrates for ATP production .
Transport and Distribution
This compound is distributed within cells and tissues through the circulatory system. It interacts with red blood cells, ensuring their survival during storage .
Subcellular Localization
The subcellular localization of this compound is primarily within the red blood cells. It does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of 2-((4-Acetoxyphenyl)-2-chloro-N-methyl) ethylammonium chloride involves several steps. One common method includes the reaction of 4-acetoxyphenyl chloride with N-methyl ethylamine in the presence of a base to form the desired product . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-((4-Acetoxyphenyl)-2-chloro-N-methyl) ethylammonium chloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-((4-Acetoxyphenyl)-2-chloro-N-methyl) ethylammonium chloride has a wide range of scientific research applications:
Properties
IUPAC Name |
N-[4-[(4-chlorophenyl)methoxy]pyridin-2-yl]-2-(2,6-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF2N2O2/c21-14-6-4-13(5-7-14)12-27-15-8-9-24-19(10-15)25-20(26)11-16-17(22)2-1-3-18(16)23/h1-10H,11-12H2,(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISJHCLTIVIGLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(=O)NC2=NC=CC(=C2)OCC3=CC=C(C=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

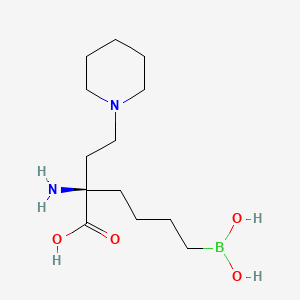


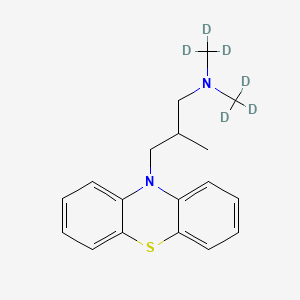


![(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrate;hydrochloride](/img/structure/B1139166.png)
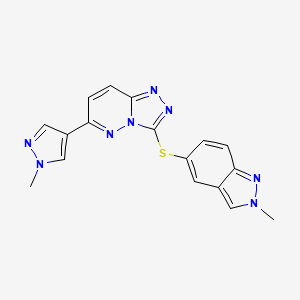

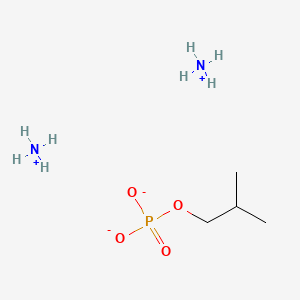
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B1139174.png)
